2-Chloro-6-iodo-5-(trifluoromethyl)isonicotinic acid
Description
Properties
IUPAC Name |
6-chloro-2-iodo-3-(trifluoromethyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3INO2/c8-3-1-2(6(14)15)4(5(12)13-3)7(9,10)11/h1H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSAPYIPYDJBHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)I)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-iodo-5-(trifluoromethyl)isonicotinic acid typically involves multi-step organic reactions. One common method includes the halogenation of isonicotinic acid derivatives. For instance, starting with 2-chloro-5-(trifluoromethyl)isonicotinic acid, iodination can be achieved using iodine and an oxidizing agent under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the selective introduction of the iodine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-iodo-5-(trifluoromethyl)isonicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with an aryl or alkyl group using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various arylated derivatives, while nucleophilic substitution can introduce azide or thiol groups.
Scientific Research Applications
2-Chloro-6-iodo-5-(trifluoromethyl)isonicotinic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-iodo-5-(trifluoromethyl)isonicotinic acid depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes by binding to the active site or allosteric sites. The presence of halogen atoms and the trifluoromethyl group can enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Key Observations :
- The iodine atom in the target compound distinguishes it from most analogs, offering unique reactivity but increasing molecular weight and steric bulk.
- Compounds like 6-Chloro-5-iodopyridin-2-amine (similarity 0.86) share iodine and chlorine but lack the carboxylic acid and -CF₃ groups, limiting direct functional comparability .
- Trifluoromethyl-substituted analogs (e.g., 2-Chloro-6-(trifluoromethyl)isonicotinic acid) exhibit higher similarity (0.81) but differ in halogen placement .
Physicochemical Properties
- Acidity: The -CF₃ and chlorine groups enhance the carboxylic acid's acidity compared to non-halogenated analogs. For example, 2-Fluoro-3-(trifluoromethyl)isonicotinic acid (pKa ~2.5–3.0) is more acidic than 2-Amino-5-fluoroisonicotinic acid (pKa ~4.5–5.0) due to stronger electron withdrawal .
- Thermal Stability : Halogenated pyridines generally exhibit high thermal stability. The target compound’s decomposition temperature is estimated to exceed 200°C, similar to 2-Chloro-6-(trifluoromethyl)isonicotinic acid .
Biological Activity
2-Chloro-6-iodo-5-(trifluoromethyl)isonicotinic acid is a halogenated pyridine derivative notable for its unique chemical structure, which includes chlorine, iodine, and trifluoromethyl groups attached to an isonicotinic acid core. This compound has garnered attention in various fields, particularly in biological research due to its potential applications in enzyme inhibition and as a biochemical probe.
The presence of halogen atoms in the structure enhances the compound's reactivity, making it suitable for various chemical reactions such as:
- Substitution Reactions : The halogen atoms can be replaced with other functional groups.
- Oxidation and Reduction : The compound can undergo redox reactions to yield different derivatives.
- Coupling Reactions : It can participate in palladium-catalyzed coupling reactions, which are crucial for synthesizing more complex organic molecules.
Enzyme Inhibition and Biochemical Assays
Research indicates that this compound is effective in studying enzyme inhibition. Its structural features allow it to interact with various enzymes, potentially leading to the discovery of novel inhibitors that could be used in therapeutic applications. The compound serves as a probe in biochemical assays, aiding in the elucidation of enzyme mechanisms and pathways.
Antimicrobial Activity
The compound's biological activity extends to antimicrobial properties. Studies have shown that related pyridine compounds exhibit significant antibacterial and antifungal activities. For instance, derivatives of isonicotinic acid have been tested against various pathogens, demonstrating effective inhibition rates.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6.25 - 12.5 μg/mL |
| Escherichia coli | 12.5 μg/mL |
| Candida albicans | 12.5 μg/mL |
These findings suggest that modifications similar to those seen in this compound could enhance antimicrobial efficacy.
Case Studies
- Antitumor Activity : A study investigated the cytotoxic effects of copper(II) complexes derived from isonicotinic acid derivatives against human cancer cell lines. The results indicated that certain complexes exhibited significant antitumor activity, highlighting the potential of halogenated isonicotinic acids in cancer therapy .
- Oxidative Stress Protection : Research into related hydrazone compounds revealed their ability to protect cells against oxidative injury while displaying antineoplastic activities. This suggests that the structural features of this compound may confer similar protective effects .
- Antimicrobial Screening : In a comprehensive screening of various pyridine derivatives, compounds similar to this compound demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, reinforcing its potential as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-6-iodo-5-(trifluoromethyl)isonicotinic acid, and how can halogenation efficiency be optimized?
- Methodological Answer : The synthesis of halogenated isonicotinic acid derivatives often involves multi-step halogenation. For example, iodination can be achieved using N-iodosuccinimide (NIS) in acidic media, while chlorination may employ reagents like POCl₃. Optimization requires monitoring reaction temperature (e.g., 0–25°C) and stoichiometric ratios to avoid over-halogenation. Post-reaction purification via recrystallization or HPLC is critical to isolate the target compound .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and purity. X-ray crystallography can resolve steric effects caused by the trifluoromethyl and iodo groups. FTIR and UV-Vis spectroscopy help assess electronic interactions, particularly the electron-withdrawing effects of the CF₃ group on the aromatic ring .
Q. What safety protocols are essential when handling halogenated trifluoromethyl isonicotinic acid derivatives?
- Methodological Answer : Despite limited specific data for this compound, general precautions for halogenated aromatics apply:
- Use fume hoods to avoid inhalation of fine particulates.
- Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Store in inert atmospheres (e.g., argon) to minimize decomposition.
- Conduct toxicity screenings (e.g., Ames test) to assess mutagenic potential .
Advanced Research Questions
Q. How does the iodo substituent influence the compound’s reactivity in cross-coupling reactions for pharmaceutical intermediates?
- Methodological Answer : The iodo group enhances susceptibility to Suzuki-Miyaura or Ullmann coupling, enabling aryl-aryl bond formation. Compare reaction yields and rates with bromo/chloro analogs using Pd(PPh₃)₄ catalysts. Monitor steric hindrance from the trifluoromethyl group via DFT calculations to predict regioselectivity .
Q. Can this compound serve as a ligand or building block in perovskite solar cells, similar to PyCA-3F derivatives?
- Methodological Answer : Evaluate its potential as a co-adsorbent in perovskite layers (e.g., in p-i-n architectures). Test device efficiency using J-V curves and stability under illumination. Compare with PyCA-3F (2-chloro-5-(trifluoromethyl)isonicotinic acid) to assess whether iodine improves charge transport or interfacial passivation .
Q. What computational strategies predict the compound’s interactions with biological targets, such as enzymes or receptors?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (from crystallography or DFT-optimized geometry). Analyze binding affinities to targets like cytochrome P450 or bacterial enoyl-ACP reductase. Validate predictions with in vitro enzymatic assays .
Q. How do solvent polarity and pH affect the stability of the trifluoromethyl group in aqueous or biological matrices?
- Methodological Answer : Conduct accelerated stability studies in buffers (pH 2–10) and solvents (DMSO, ethanol). Monitor degradation via LC-MS and ¹⁹F NMR. Compare hydrolysis rates with non-iodinated analogs to isolate electronic vs. steric effects of the substituents .
Data Contradictions and Resolution
- Synthetic Yield Discrepancies : Variations in halogenation efficiency (e.g., iodination vs. chlorination) may arise from competing side reactions. Resolve by adjusting reaction time and using radical scavengers.
- Conflicting Computational vs. Experimental Binding Data : Cross-validate docking results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to reconcile theoretical and empirical binding energies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
